Thiomorpholine-3-carboxamide
Overview
Description
Thiomorpholine-3-carboxamide is an organic compound with the molecular formula C5H10N2OS It is a derivative of thiomorpholine, which is a sulfur-containing heterocyclic compound
Mechanism of Action
Target of Action
Thiomorpholine-3-carboxamide is a complex compound with potential biological activity. Some related compounds, such as 5(6)-fluoroindole-carboxamide derivatives, have been identified as inhibitors of androgen receptor binding function-3 (AR-BF3) .
Mode of Action
It’s worth noting that compounds with similar structures, such as prinomastat, inhibit matrix metalloproteinases (mmps), thereby inducing extracellular matrix degradation, and inhibiting angiogenesis, tumor growth, invasion, and metastasis .
Biochemical Pathways
A protein named thiomorpholine-carboxylate dehydrogenase has been identified, which specifically catalyzes the reduction of imine bonds in brain substrates . This suggests that this compound might be involved in similar biochemical pathways.
Pharmacokinetics
It’s worth noting that related compounds, such as prinomastat, have a half-life of 2-5 hours .
Result of Action
Related compounds have been found to have anticancer and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiomorpholine-3-carboxamide can be synthesized through several methods. One common approach involves the reaction of thiomorpholine with a carboxylic acid derivative, such as an ester or an acid chloride, under basic conditions. The reaction typically proceeds as follows:
- Thiomorpholine is reacted with an ester or acid chloride in the presence of a base, such as sodium hydroxide or potassium carbonate.
- The reaction mixture is heated to facilitate the formation of the carboxamide product.
- The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial processes may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Thiomorpholine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different functional groups.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives with different functional groups.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Thiomorpholine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine-3-carboxylate: A related compound with similar structural features but different functional groups.
Thiazole derivatives: Compounds containing a thiazole ring, which share some chemical properties with thiomorpholine-3-carboxamide.
Uniqueness
This compound is unique due to its specific sulfur-containing heterocyclic structure and the presence of a carboxamide group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.
Properties
IUPAC Name |
thiomorpholine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2OS/c6-5(8)4-3-9-2-1-7-4/h4,7H,1-3H2,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBJIFNMKOKRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340880 | |
Record name | thiomorpholine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103742-31-0 | |
Record name | thiomorpholine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the synthesis of the thiomorpholine-3-carboxamide scaffold presented in the research?
A1: The research describes a novel and efficient method for synthesizing 1,2-disubstituted N-alkyl(aryl)-6-oxo this compound derivatives. [] This method utilizes a three-component reaction involving an α-amino acid, mercaptoacetaldehyde, and an isocyanide. [] The reaction proceeds smoothly under mild conditions and exhibits high stereoselectivity, making it a valuable tool for accessing this novel class of compounds. []
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